trans-AUCB
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Overview
Description
trans-4-[4-(3-Adamantan-1-yl-ureido)-cyclohexyloxy]-benzoic acid, commonly known as trans-AUCB, is a potent and selective inhibitor of soluble epoxide hydrolase (sEH). This compound has shown significant potential in various scientific research fields due to its ability to inhibit sEH, an enzyme involved in the metabolism of epoxyeicosatrienoic acids (EETs). EETs are signaling molecules that play crucial roles in cardiovascular health, inflammation, and other physiological processes .
Mechanism of Action
Target of Action
The primary target of trans-AUCB is the soluble epoxide hydrolase (sEH), an enzyme that hydrolyzes a wide variety of endogenous and exogenous epoxides . This compound is a potent, orally active, and selective sEH inhibitor .
Mode of Action
This compound efficiently inhibits sEH activities in various cell lines . It interacts with sEH and suppresses its activity, leading to changes in the cellular environment .
Biochemical Pathways
The inhibition of sEH by this compound affects several biochemical pathways. One of the key pathways influenced is the NF-κB pathway. This compound has been shown to activate NF-κB-p65, a subunit of the NF-κB complex . This activation leads to changes in the transcription of various genes, influencing cellular processes such as inflammation and cell survival .
Pharmacokinetics
This compound displays high oral bioavailability for doses ranging from 0.01 to 1 mg/kg . .
Result of Action
The action of this compound leads to several molecular and cellular effects. It suppresses cell growth in a dose-dependent manner in certain cell lines, such as U251 and U87 human glioblastoma cell lines . This compound also induces cell-cycle G0/G1 phase arrest by regulating Cyclin D1 mRNA and protein levels and CDC2 (Thr161) phosphorylation level .
Biochemical Analysis
Biochemical Properties
trans-AUCB plays a crucial role in biochemical reactions by inhibiting the activity of soluble epoxide hydrolase (sEH). This enzyme is responsible for the hydrolysis of epoxyeicosatrienoic acids (EETs), which are signaling molecules with various beneficial effects. By inhibiting sEH, this compound increases the levels of EETs, thereby enhancing their protective effects. This compound interacts with sEH by binding to its active site, leading to a significant reduction in enzyme activity .
Cellular Effects
This compound has been shown to exert various effects on different cell types and cellular processes. In glioblastoma cell lines (U251 and U87), this compound inhibits cell growth in a dose-dependent manner. This compound induces cell-cycle arrest at the G0/G1 phase by regulating the levels of Cyclin D1 mRNA and protein, as well as the phosphorylation of CDC2 (Thr161). Additionally, this compound activates the NF-κB-p65 signaling pathway, which plays a role in its anti-glioma activity .
Molecular Mechanism
The molecular mechanism of this compound involves its binding to the active site of soluble epoxide hydrolase, leading to enzyme inhibition. This inhibition results in increased levels of epoxyeicosatrienoic acids, which have anti-inflammatory, anti-hypertensive, and neuroprotective effects. This compound also influences gene expression by activating the NF-κB-p65 pathway, which is associated with its anti-glioma activity. Furthermore, this compound induces cell-cycle arrest by modulating the expression of cell-cycle-related genes .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound have been observed to change over time. The compound exhibits stability and maintains its inhibitory activity on soluble epoxide hydrolase for extended periods. In vitro studies have shown that this compound can induce cell-cycle arrest and activate signaling pathways within minutes to hours of treatment. Long-term effects of this compound include sustained inhibition of cell growth and modulation of gene expression in glioblastoma cell lines .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. In mice, oral administration of this compound at doses ranging from 0.1 to 1 mg/kg has been shown to improve LPS-induced hypotension in a dose-dependent manner. Higher doses of this compound have been associated with increased bioavailability and prolonged half-life. At very high doses, potential toxic or adverse effects may be observed .
Metabolic Pathways
This compound is involved in metabolic pathways related to the inhibition of soluble epoxide hydrolase. By inhibiting sEH, this compound increases the levels of epoxyeicosatrienoic acids, which are involved in various physiological processes. These pathways include anti-inflammatory responses, regulation of blood pressure, and neuroprotection. This compound interacts with enzymes and cofactors involved in these pathways, leading to changes in metabolic flux and metabolite levels .
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through various mechanisms. The compound is known to interact with transporters and binding proteins that facilitate its movement across cellular membranes. This compound’s localization and accumulation within specific tissues are influenced by these interactions, which can affect its overall activity and function .
Subcellular Localization
This compound exhibits specific subcellular localization, which is crucial for its activity and function. The compound may be directed to specific compartments or organelles through targeting signals or post-translational modifications. This localization can influence the effectiveness of this compound in inhibiting soluble epoxide hydrolase and modulating cellular processes .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of trans-AUCB involves several steps, starting with the preparation of the intermediate compounds. The key steps include:
Preparation of 4-(3-Adamantan-1-yl-ureido)-cyclohexanol: This intermediate is synthesized by reacting 3-adamantan-1-ylamine with cyclohexanone in the presence of a suitable catalyst.
Formation of trans-4-[4-(3-Adamantan-1-yl-ureido)-cyclohexyloxy]-benzoic acid: The intermediate is then reacted with 4-hydroxybenzoic acid under specific conditions to form the final product, this compound.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to ensure high yield and purity. The use of advanced techniques such as high-performance liquid chromatography (HPLC) and mass spectrometry (MS) ensures the quality and consistency of the final product .
Chemical Reactions Analysis
Types of Reactions
trans-AUCB undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized under specific conditions to form oxidized derivatives.
Reduction: Reduction reactions can convert this compound into reduced forms, altering its chemical properties.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Various reagents, including halogens and nucleophiles, are employed in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxidized derivatives with altered biological activity, while substitution reactions can produce a range of derivatives with different functional groups .
Scientific Research Applications
trans-AUCB has a wide range of scientific research applications, including:
Chemistry: Used as a tool to study the inhibition of soluble epoxide hydrolase and its effects on epoxyeicosatrienoic acids metabolism.
Biology: Investigated for its role in modulating inflammatory responses and cardiovascular health.
Medicine: Explored as a potential therapeutic agent for treating conditions such as hypertension, inflammation, and certain types of cancer.
Industry: Utilized in the development of new drugs and therapeutic agents targeting soluble epoxide hydrolase
Comparison with Similar Compounds
trans-AUCB is compared with other soluble epoxide hydrolase inhibitors, such as:
1-Cyclohexyl-3-dodecyl urea: Another potent sEH inhibitor with similar inhibitory effects but different chemical structure.
AR-9281: A selective sEH inhibitor used in the treatment of hypertension and type 2 diabetes.
TPPU: A dual inhibitor of soluble epoxide hydrolase and fatty acid amide hydrolase, with applications in cardiometabolic diseases
This compound stands out due to its high selectivity and potency as an sEH inhibitor, making it a valuable tool in scientific research and potential therapeutic applications.
Biological Activity
trans-AUCB (trans-4-[4-(3-adamantan-1-yl-ureido)-cyclohexyloxy]-benzoic acid) is a potent inhibitor of soluble epoxide hydrolase (sEH), an enzyme that plays a critical role in the metabolism of epoxides into diols. This inhibition has significant implications for various biological processes, particularly in inflammatory and cardiovascular diseases. This article provides a comprehensive overview of the biological activity of this compound, including its mechanisms, pharmacokinetics, and potential therapeutic applications.
This compound primarily exerts its biological effects through the inhibition of sEH. By blocking this enzyme, this compound increases the levels of bioactive lipids known as epoxyeicosatrienoic acids (EETs), which are derived from arachidonic acid. These epoxides have been shown to possess anti-inflammatory and vasodilatory properties, making them crucial in maintaining cardiovascular health and regulating inflammatory responses.
Key Biological Effects:
- Anti-inflammatory Properties : this compound enhances the levels of EETs, leading to reduced inflammation and improved vascular function .
- Cardiovascular Benefits : The elevation of EETs has been associated with protective effects against ischemic injury and improved outcomes in models of stroke .
Pharmacokinetics
The pharmacokinetic profile of this compound has been studied extensively in animal models. Key findings include:
- Bioavailability : Oral administration of this compound results in approximately 68% bioavailability, indicating effective absorption and systemic availability .
- Dose Response : In studies involving lipopolysaccharide (LPS)-treated mice, a dose of 1 mg/kg of this compound was more effective than 10 mg/kg of AUDA-butyl ester, demonstrating superior efficacy in reducing inflammatory markers .
- Administration Routes : this compound can be administered via various routes, including oral and subcutaneous, with consistent pharmacokinetic parameters observed across methods .
Case Studies
- Ischemic Stroke Model :
- Inflammation Model :
Comparative Analysis
The following table summarizes the structural and functional characteristics of this compound compared to other sEH inhibitors:
Compound Name | Structure Type | Mechanism of Action | Unique Features |
---|---|---|---|
This compound | Urea derivative | sEH inhibition | Highly potent with favorable pharmacokinetics |
N,N'-Dicyclohexylurea | Urea derivative | sEH inhibition | One of the first identified sEH inhibitors |
N-Cyclohexyl-N'-(3-phenylpropyl)urea | Urea derivative | sEH inhibition | Less selective than this compound |
cis-AUCB | Isomeric form | sEH inhibition | Less potent than this compound |
Properties
IUPAC Name |
4-[4-(1-adamantylcarbamoylamino)cyclohexyl]oxybenzoic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H32N2O4/c27-22(28)18-1-5-20(6-2-18)30-21-7-3-19(4-8-21)25-23(29)26-24-12-15-9-16(13-24)11-17(10-15)14-24/h1-2,5-6,15-17,19,21H,3-4,7-14H2,(H,27,28)(H2,25,26,29) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KNBWKJBQDAQARU-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CCC1NC(=O)NC23CC4CC(C2)CC(C4)C3)OC5=CC=C(C=C5)C(=O)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H32N2O4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
412.5 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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